

# A Technical Guide to Research-Grade Tetradecyl Acrylate for Scientific Applications

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## Compound of Interest

Compound Name: Tetradecyl acrylate

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This technical guide provides a comprehensive overview of research-grade **tetradecyl acrylate**, a long-chain alkyl acrylate monomer essential for advanced materials science and polymer chemistry. This document details commercial suppliers, presents key experimental protocols for its use, and outlines analytical techniques for its characterization. Visual workflows are provided to clearly illustrate the experimental processes, ensuring a practical resource for laboratory applications.

## Introduction to Tetradecyl Acrylate

**Tetradecyl acrylate** (CAS No: 21643-42-5) is an organic compound classified as an acrylate ester.<sup>[1]</sup> It is formed from the reaction of tetradecanol and acrylic acid.<sup>[1]</sup> The molecule features a 14-carbon alkyl chain, which imparts significant hydrophobicity, and a reactive acrylate group that allows for polymerization.<sup>[1][2]</sup> These properties make its resulting polymers, poly(**tetradecyl acrylate**), suitable for a variety of research and development applications, including the creation of functional coatings, viscosity index improvers for lubricants, and as a component in nanoparticles for controlled drug release.<sup>[1]</sup> In research settings, achieving high purity is critical, with a target specification typically exceeding 95% as determined by gas chromatography.<sup>[1]</sup>

## Commercial Suppliers of Research-Grade Tetradecyl Acrylate

Sourcing high-purity **tetradecyl acrylate** is crucial for reproducible and reliable experimental results. The following table summarizes key information from various commercial suppliers that offer this monomer for research and industrial purposes.<sup>[3][4]</sup> All listed products are intended for professional laboratory, manufacturing, or industrial use only and are not for medical or consumer applications.<sup>[3][4]</sup>

Supplier	Product Number (Example)	Purity Specification	Available Sizes	Stabilizer	CAS Number
TCI America	T2265	>95.0% (GC)	25 mL, 500 mL <sup>[5]</sup>	MEHQ	21643-42-5
Sigma-Aldrich (Ambeed)	AMBH95E08 27E	95% <sup>[6]</sup>	5 g, 25 g, 100 g <sup>[6]</sup>	Not Specified	21643-42-5 <sup>[6]</sup>
TargetMol Chemicals Inc.	T84189	≥95% <sup>[7]</sup>	50 mg <sup>[7]</sup>	Not Specified	21643-42-5 <sup>[7]</sup>
Aladdin Scientific	ALA-T161520	min 95% (GC) <sup>[4]</sup>	100 mL <sup>[4]</sup>	MEHQ <sup>[4]</sup>	21643-42-5 <sup>[4]</sup>
CP Lab Safety (distributor)	TCI-T2265-500ML	Not Specified	500 mL <sup>[3]</sup>	MEHQ <sup>[3]</sup>	21643-42-5 <sup>[3]</sup>
Lab Pro Inc. (distributor)	T2265-500ML	Min. 95.0 (GC) <sup>[8]</sup>	500 mL <sup>[8]</sup>	MEHQ <sup>[8]</sup>	21643-42-5 <sup>[8]</sup>

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis, polymerization, and characterization of **tetradecyl acrylate**. These protocols are based on established methods for long-chain acrylates and are adaptable for specific research needs.

## Synthesis and Purification

Laboratory-scale synthesis of **tetradecyl acrylate** is typically achieved through direct esterification.[1]

Objective: To synthesize **tetradecyl acrylate** from tetradecanol and an acrylic acid derivative, followed by purification.

Materials:

- Tetradecanol
- Acryloyl chloride
- Triethylamine (Et<sub>3</sub>N)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

Protocol:

- Reaction Setup: Equip a two-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
- Reagent Addition: Charge the flask with tetradecanol (1.0 eq), triethylamine (1.2 eq), and anhydrous THF.
- Acryloylation: Cool the flask in an ice bath. Add acryloyl chloride (1.1 eq) dropwise via the dropping funnel while stirring.

- Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.
- Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate sequentially with saturated  $\text{NaHCO}_3$  solution and brine.
- Drying: Dry the separated organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and remove the solvent under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **tetradecyl acrylate**. Fractional distillation is another primary method for purification.[\[1\]](#)

## Controlled Radical Polymerization: ATRP

Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing well-defined polymers with controlled molecular weights.[\[9\]](#) The following protocol is adapted from established procedures for long-chain acrylates like lauryl acrylate.[\[10\]](#)

Objective: To synthesize poly(**tetradecyl acrylate**) with a controlled molecular weight and low polydispersity.

Materials:

- **Tetradecyl acrylate** (monomer), purified through a basic alumina column to remove inhibitors.[\[11\]](#)
- Methyl 2-bromopropionate (MBrP) (initiator)[\[10\]](#)
- Copper(I) bromide (CuBr) (catalyst)[\[10\]](#)
- 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy) (ligand)[\[9\]](#)[\[10\]](#)
- Toluene (anhydrous)[\[9\]](#)[\[10\]](#)
- Methanol (for precipitation)
- Standard Schlenk line and glassware

#### Protocol:

- **Monomer/Ligand Preparation:** In a Schlenk flask, dissolve **tetradecyl acrylate** and the dNbpy ligand in anhydrous toluene.[10]
- **Degassing:** Bubble dry nitrogen gas through the solution for at least 45 minutes to remove dissolved oxygen.[9]
- **Catalyst Addition:** Under a positive flow of nitrogen, add CuBr to the flask.[9] The solution should become homogeneous.
- **Initiator Addition:** Add the initiator, methyl 2-bromopropionate, via a degassed syringe.[9]
- **Polymerization:** Place the sealed flask in a preheated oil bath (e.g., 90°C) and stir.[9][10]
- **Monitoring:** At timed intervals, take samples via a degassed syringe to monitor monomer conversion by  $^1\text{H}$  NMR and molecular weight evolution by Gel Permeation Chromatography (GPC).[9]
- **Termination:** Once the desired conversion is reached, cool the reaction to room temperature and expose the mixture to air to quench the polymerization.[9]
- **Purification:** Dilute the reaction mixture with toluene and pass it through a neutral alumina column to remove the copper catalyst. Precipitate the polymer in a large excess of cold methanol. Filter and dry the resulting polymer under vacuum.[9]

## Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and properties of both the monomer and the resulting polymer.

**Objective:** To verify the chemical structure and thermal properties of **tetradecyl acrylate** and poly(**tetradecyl acrylate**).

#### Techniques:

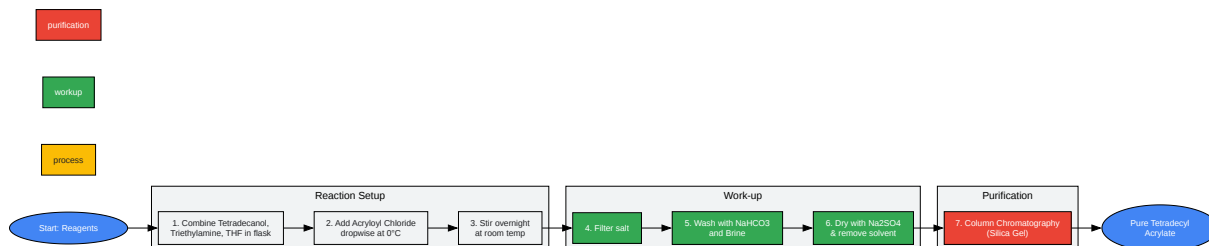
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Used to elucidate the detailed molecular structure by identifying the chemical environment of each proton ( $^1\text{H}$  NMR) and carbon ( $^{13}\text{C}$

NMR) atom.[12]

- Sample Prep: Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.[2]
- Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify characteristic functional groups.[12] For **tetradecyl acrylate**, key peaks include C=O stretch (~1725 cm<sup>-1</sup>), C=C stretch (~1635 cm<sup>-1</sup>), and C-H stretches (~2920 and ~2850 cm<sup>-1</sup>).[2]
  - Sample Prep: Place a small amount of the neat liquid monomer directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[2]
- Gel Permeation Chromatography (GPC): Separates polymer chains based on size to determine molecular weight distribution (Mw, Mn) and polydispersity index (PDI).[12]
- Differential Scanning Calorimetry (DSC): Measures thermal transitions, such as the melting point (T<sub>m</sub>) of the monomer and the side-chain crystallinity of the polymer.[12]
- Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature to determine thermal stability and decomposition profiles.[12]

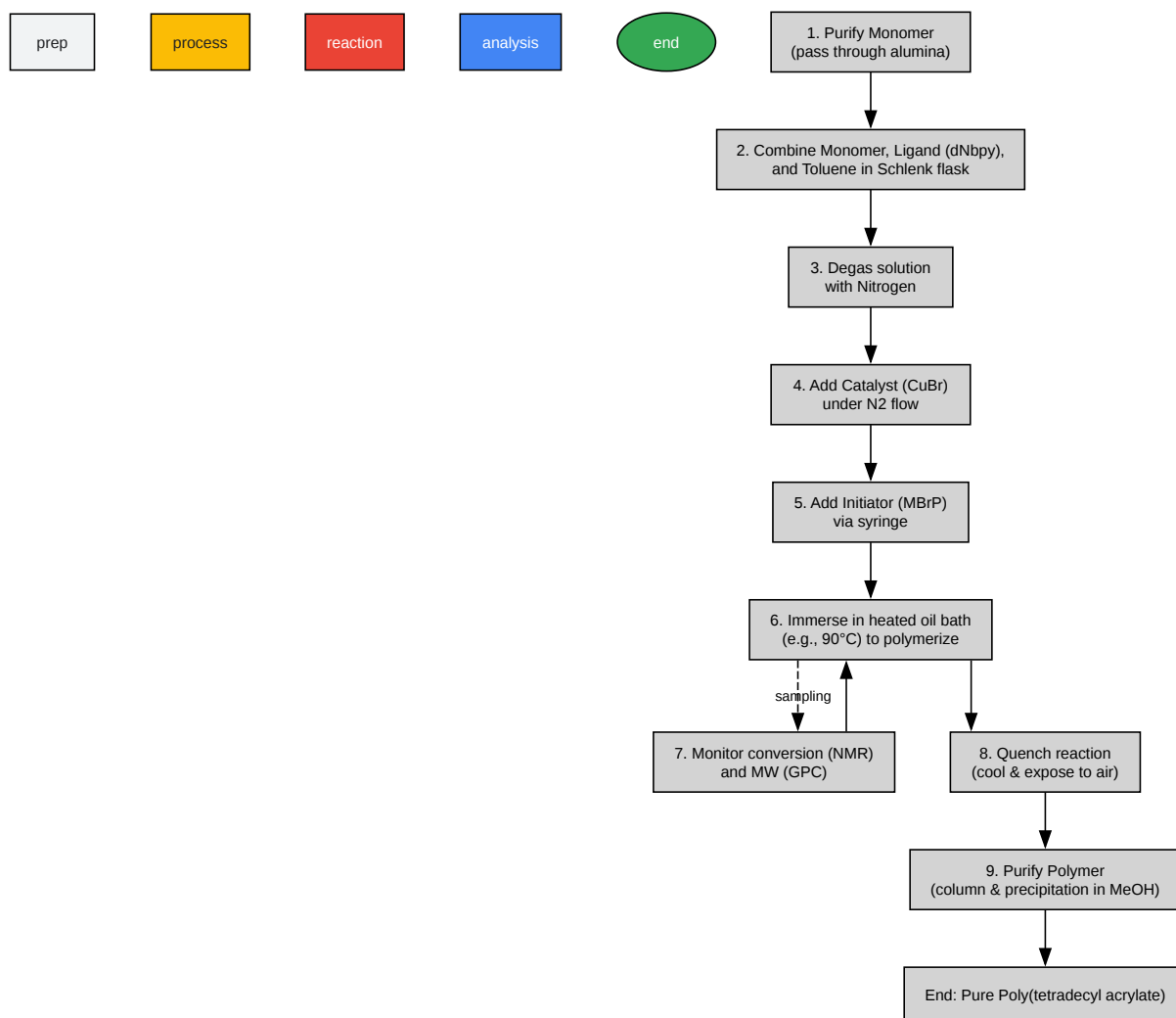
## Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental protocols described above.



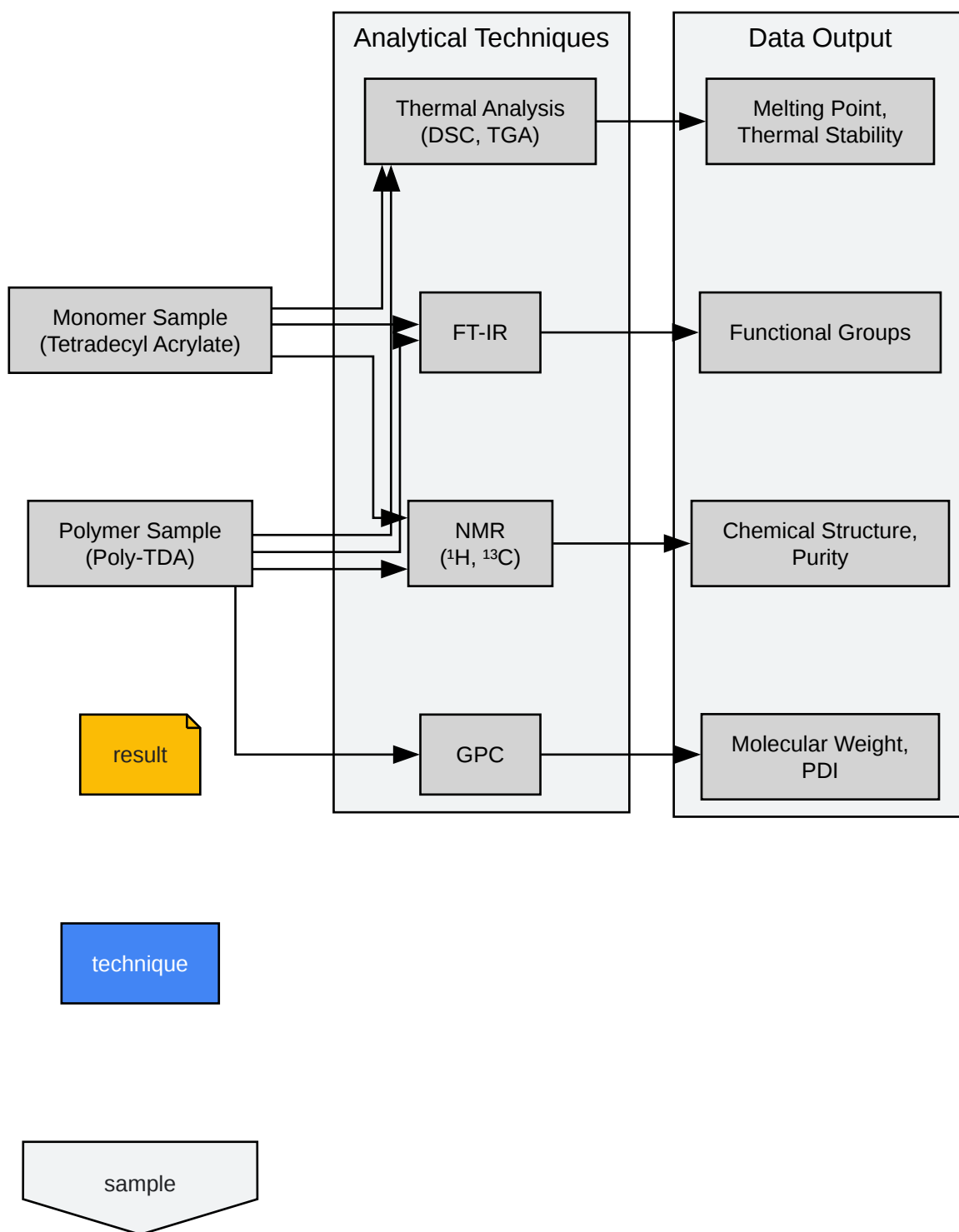
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Caption: Workflow for the synthesis and purification of **tetradecyl acrylate**.



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Caption: Generalized workflow for Atom Transfer Radical Polymerization (ATRP).



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Caption: Workflow for analytical characterization of monomer and polymer.

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- To cite this document: BenchChem. [A Technical Guide to Research-Grade Tetradecyl Acrylate for Scientific Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582597#commercial-suppliers-of-research-grade-tetradecyl-acrylate]

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